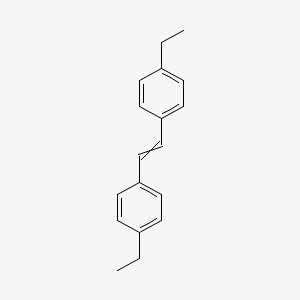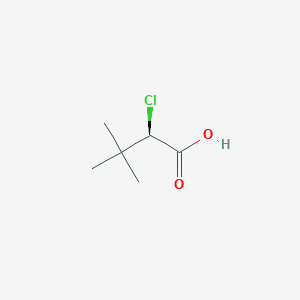
(2R)-2-Chloro-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Chloro-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it an enantiomer This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Chloro-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The compound can be reduced to (2R)-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: (2R)-2-Hydroxy-3,3-dimethylbutanoic acid, (2R)-2-Amino-3,3-dimethylbutanoic acid.
Reduction: (2R)-3,3-Dimethylbutanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Applications De Recherche Scientifique
(2R)-2-Chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-Chloro-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The chiral center allows for enantioselective reactions, which are crucial in the synthesis of chiral drugs. The compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Chloro-3,3-dimethylbutanoic acid: The enantiomer of (2R)-2-Chloro-3,3-dimethylbutanoic acid, with similar chemical properties but different biological activities.
3,3-Dimethylbutanoic acid: The non-chlorinated parent compound, which lacks the reactivity associated with the chlorine atom.
2-Chlorobutanoic acid: A structurally similar compound with a different alkyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of a chlorine atom, which imparts distinct reactivity and potential for enantioselective synthesis. Its applications in the synthesis of chiral drugs and specialty chemicals highlight its importance in both research and industry.
Propriétés
Numéro CAS |
26547-86-4 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
(2R)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
MRMBZUFUXAUVPR-BYPYZUCNSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C(=O)O)Cl |
SMILES canonique |
CC(C)(C)C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


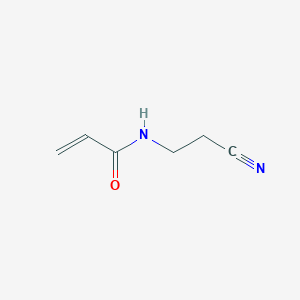
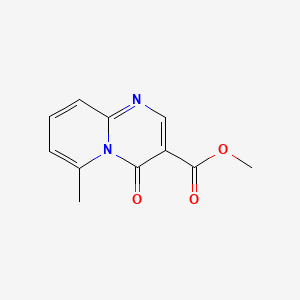
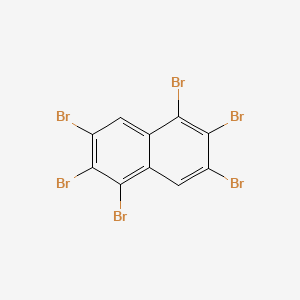
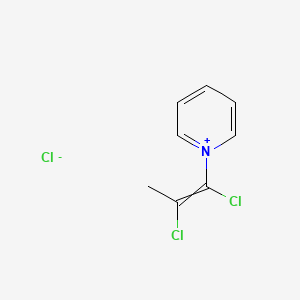
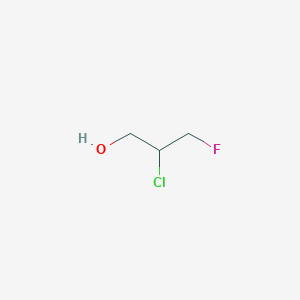

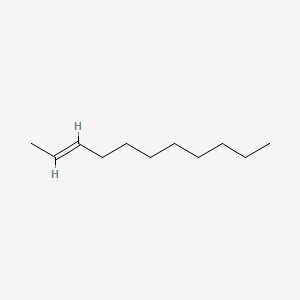
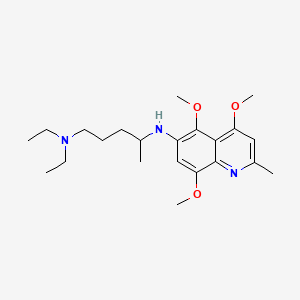
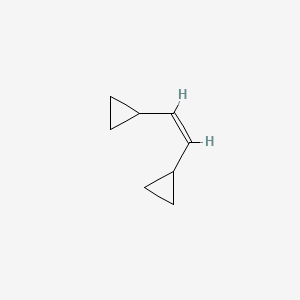
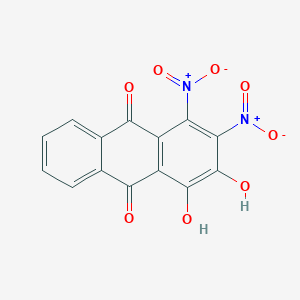
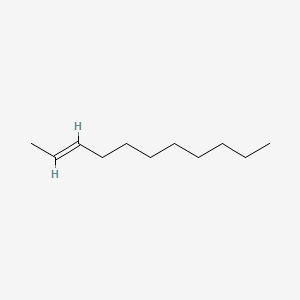
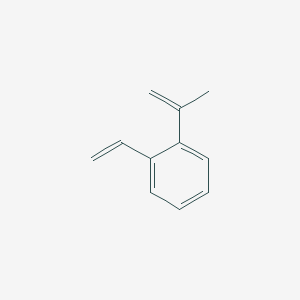
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
